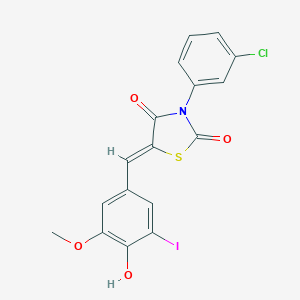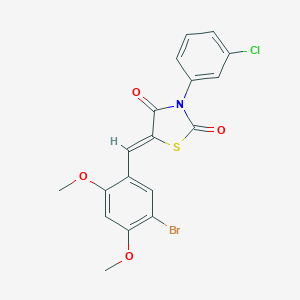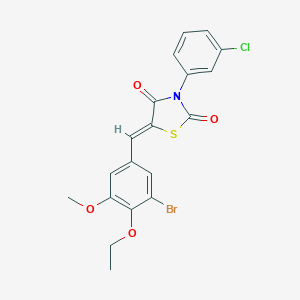![molecular formula C16H14ClFN4S B301289 5-[(2-chloro-4-fluorobenzyl)sulfanyl]-1-(3,4-dimethylphenyl)-1H-tetraazole](/img/structure/B301289.png)
5-[(2-chloro-4-fluorobenzyl)sulfanyl]-1-(3,4-dimethylphenyl)-1H-tetraazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2-chloro-4-fluorobenzyl)sulfanyl]-1-(3,4-dimethylphenyl)-1H-tetraazole, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This molecule has been extensively studied in the scientific community due to its potential therapeutic applications in the treatment of cystic fibrosis and other diseases.
Wirkmechanismus
5-[(2-chloro-4-fluorobenzyl)sulfanyl]-1-(3,4-dimethylphenyl)-1H-tetraazole acts as a competitive inhibitor of the CFTR protein, binding to a specific site on the protein and preventing it from functioning normally. This inhibition leads to a reduction in the movement of chloride ions across cell membranes, which can have a variety of physiological effects.
Biochemical and Physiological Effects
5-[(2-chloro-4-fluorobenzyl)sulfanyl]-1-(3,4-dimethylphenyl)-1H-tetraazole has been shown to have a variety of biochemical and physiological effects. In addition to its potential therapeutic applications in the treatment of cystic fibrosis, it has also been studied for its potential use in treating other diseases such as polycystic kidney disease and secretory diarrhea.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-[(2-chloro-4-fluorobenzyl)sulfanyl]-1-(3,4-dimethylphenyl)-1H-tetraazole is its specificity for the CFTR protein, which allows for targeted inhibition of this protein without affecting other ion channels or transporters. However, one limitation of this molecule is its relatively low potency, which can make it difficult to achieve significant inhibition of the CFTR protein at lower concentrations.
Zukünftige Richtungen
There are several potential future directions for research on 5-[(2-chloro-4-fluorobenzyl)sulfanyl]-1-(3,4-dimethylphenyl)-1H-tetraazole. One area of focus could be on developing more potent inhibitors of the CFTR protein, which could lead to more effective treatments for cystic fibrosis and other diseases. Another potential direction could be on studying the long-term effects of CFTR inhibition on cell physiology and function, as well as its potential applications in other disease states. Additionally, research could be conducted to investigate the potential use of 5-[(2-chloro-4-fluorobenzyl)sulfanyl]-1-(3,4-dimethylphenyl)-1H-tetraazole in combination with other drugs or therapies for the treatment of cystic fibrosis and other diseases.
Synthesemethoden
The synthesis of 5-[(2-chloro-4-fluorobenzyl)sulfanyl]-1-(3,4-dimethylphenyl)-1H-tetraazole can be achieved through a multi-step process that involves the reaction of 2-chloro-4-fluorobenzyl bromide with sodium sulfide to form the corresponding thiol. This thiol is then reacted with 3,4-dimethylphenylacetonitrile in the presence of sodium hydroxide to form the desired tetrazole ring.
Wissenschaftliche Forschungsanwendungen
5-[(2-chloro-4-fluorobenzyl)sulfanyl]-1-(3,4-dimethylphenyl)-1H-tetraazole has been extensively studied in the scientific community due to its potential therapeutic applications in the treatment of cystic fibrosis and other diseases. It has been shown to inhibit the activity of the CFTR protein, which is involved in regulating the movement of ions across cell membranes. This inhibition can lead to increased hydration of mucus in the lungs of cystic fibrosis patients, making it easier to clear and reducing the risk of infection.
Eigenschaften
Produktname |
5-[(2-chloro-4-fluorobenzyl)sulfanyl]-1-(3,4-dimethylphenyl)-1H-tetraazole |
|---|---|
Molekularformel |
C16H14ClFN4S |
Molekulargewicht |
348.8 g/mol |
IUPAC-Name |
5-[(2-chloro-4-fluorophenyl)methylsulfanyl]-1-(3,4-dimethylphenyl)tetrazole |
InChI |
InChI=1S/C16H14ClFN4S/c1-10-3-6-14(7-11(10)2)22-16(19-20-21-22)23-9-12-4-5-13(18)8-15(12)17/h3-8H,9H2,1-2H3 |
InChI-Schlüssel |
ZCBZLQAKIOISGR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)SCC3=C(C=C(C=C3)F)Cl)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)SCC3=C(C=C(C=C3)F)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3-Chlorophenyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B301206.png)


![3-(3-Chlorophenyl)-5-[4-(diethylamino)-2-methoxybenzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301210.png)

![5-[4-(Allyloxy)-3-bromo-5-methoxybenzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301216.png)
![2-[(4-{(Z)-[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzonitrile](/img/structure/B301219.png)


![Methyl 4-(4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3,5-dioxo-1-pyrazolidinyl)benzoate](/img/structure/B301223.png)
![4-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(3-chlorophenyl)-3,5-pyrazolidinedione](/img/structure/B301225.png)
![(4Z)-4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione](/img/structure/B301227.png)
![4-(2-{[1-(3-chloro-4-methylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-1H-pyrrol-1-yl)benzenesulfonamide](/img/structure/B301228.png)
![isopropyl 4-[4-({1-[4-(aminosulfonyl)phenyl]-1H-pyrrol-2-yl}methylene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B301229.png)